molecular formula C16H12N2OS B14380880 6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one CAS No. 88136-87-2

6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one

Cat. No.: B14380880
CAS No.: 88136-87-2
M. Wt: 280.3 g/mol
InChI Key: APHSIFRIEMIPGX-UHFFFAOYSA-N
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Description

6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one is a heterocyclic compound that features a thiazine ring fused with a pyridine ring and a benzyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a benzyl halide with a pyridine derivative, followed by cyclization with a thioamide under basic conditions. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiazolidines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects.

Comparison with Similar Compounds

    Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.

    Pyrrolopyrazine Derivatives: Exhibited antimicrobial, anti-inflammatory, and antitumor activities.

    Diazine Alkaloids: Widely used in pharmacological applications due to their diverse biological activities.

Uniqueness: 6-Benzyl-2-(pyridin-3-yl)-4H-1,3-thiazin-4-one stands out due to its unique thiazine-pyridine fusion, which imparts distinct chemical and biological properties

Properties

CAS No.

88136-87-2

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

6-benzyl-2-pyridin-3-yl-1,3-thiazin-4-one

InChI

InChI=1S/C16H12N2OS/c19-15-10-14(9-12-5-2-1-3-6-12)20-16(18-15)13-7-4-8-17-11-13/h1-8,10-11H,9H2

InChI Key

APHSIFRIEMIPGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)N=C(S2)C3=CN=CC=C3

Origin of Product

United States

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